(5-Isopropylpyridin-2-yl)methanamine

Description

BenchChem offers high-quality (5-Isopropylpyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Isopropylpyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(5-propan-2-ylpyridin-2-yl)methanamine |

InChI |

InChI=1S/C9H14N2/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,5,10H2,1-2H3 |

InChI Key |

RYHAVPRXWYVIJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)CN |

Origin of Product |

United States |

Foundational & Exploratory

(5-Isopropylpyridin-2-yl)methanamine chemical structure and properties

An In-depth Technical Guide to (5-Isopropylpyridin-2-yl)methanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

(5-Isopropylpyridin-2-yl)methanamine is a substituted pyridylmethanamine that serves as a crucial and versatile building block in the fields of medicinal chemistry and advanced organic synthesis. The pyridine ring, a privileged scaffold in drug discovery, imparts desirable physicochemical properties such as aqueous solubility and the ability to participate in key biological interactions.[1][2] The primary amine and isopropyl substituents provide distinct vectors for chemical modification, enabling the systematic exploration of chemical space during lead optimization. This guide offers a comprehensive overview of the compound's chemical identity, physicochemical properties, a proposed synthetic pathway, its applications in drug development, and essential safety protocols. The content herein is synthesized from chemical databases and peer-reviewed literature to provide an authoritative resource for researchers leveraging this molecule in their work.

Chemical Identity and Structure

The molecular architecture of (5-Isopropylpyridin-2-yl)methanamine is defined by a pyridine ring substituted at the 5-position with an isopropyl group and at the 2-position with an aminomethyl group.[3] This arrangement provides a unique combination of aromaticity, basicity, and lipophilicity.

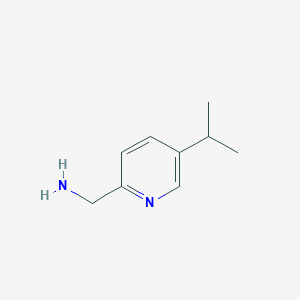

Chemical Structure

The two-dimensional structure and connectivity are illustrated below.

Caption: 2D Structure of (5-Isopropylpyridin-2-yl)methanamine.

Identifiers and Molecular Properties

The fundamental identifiers and computed properties of the molecule are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (5-propan-2-ylpyridin-2-yl)methanamine | [3] |

| CAS Number | 1188477-20-4 | [4] |

| Molecular Formula | C₉H₁₄N₂ | [3][4] |

| Molecular Weight | 150.22 g/mol | [3][4] |

| Canonical SMILES | CC(C)C1=CN=C(C=C1)CN | [3] |

| InChI Key | RYHAVPRXWYVIJP-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [4] |

| logP (Computed) | 1.6637 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Physicochemical Properties and Handling

Properties

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on related compounds.

-

Appearance: The physical form is not specified in the literature, but similar compounds range from liquids to solids at room temperature.[5][6]

-

Solubility: The presence of the pyridine ring and primary amine suggests that the compound will exhibit pH-dependent aqueous solubility, with enhanced solubility under acidic conditions due to the formation of an ammonium salt.[1]

-

Stability: Pyridine derivatives are generally stable under typical laboratory conditions.[1]

-

Storage: Chemical suppliers recommend storing the compound in a dry, sealed container at 2-8°C.[4][7]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for structure confirmation and purity assessment.[3] Key expected signals include:

-

¹H NMR: Distinct aromatic proton signals on the pyridine ring, a septet and doublet for the isopropyl group, and a singlet for the aminomethyl (-CH₂) group, along with a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Unique signals for each of the nine carbon atoms, including three in the aromatic region of the pyridine ring, the aminomethyl carbon, and the carbons of the isopropyl group.[3]

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (150.22 g/mol ) and characteristic fragmentation patterns.[3]

-

Infrared (IR) Spectroscopy: N-H stretching vibrations for the primary amine, C-H stretches for aromatic and aliphatic groups, and C=N/C=C stretching vibrations from the pyridine ring.[3]

Synthesis and Manufacturing

Proposed Synthetic Pathway

The two-step pathway begins with the readily available 2-chloro-5-isopropylpyridine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on standard organic chemistry procedures. Researchers must adapt and optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 5-Isopropyl-2-cyanopyridine (Nitrile Formation)

-

Rationale: A palladium-catalyzed cyanation reaction is a reliable method for converting aryl halides to nitriles. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and higher stability.

-

Procedure:

-

To a dry, inert-atmosphere flask, add 2-chloro-5-isopropylpyridine (1 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield pure 5-isopropyl-2-cyanopyridine.

-

Step 2: Synthesis of (5-Isopropylpyridin-2-yl)methanamine (Nitrile Reduction)

-

Rationale: The reduction of a nitrile to a primary amine is a fundamental transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose. Alternatively, catalytic hydrogenation offers a milder, scalable option.

-

Procedure (using LiAlH₄):

-

To a dry, inert-atmosphere flask, add a suspension of lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 5-isopropyl-2-cyanopyridine (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target primary amine. Further purification may be achieved by distillation or chromatography if necessary.

-

Applications in Research and Drug Development

The true value of (5-Isopropylpyridin-2-yl)methanamine lies in its role as a versatile intermediate for creating libraries of more complex molecules.[3] The pyridine scaffold is a cornerstone of medicinal chemistry, found in thousands of approved drugs and clinical candidates.[8]

Role as a Privileged Scaffold

Pyridine-containing molecules are of immense interest due to their favorable properties:

-

Improved Bioavailability: The basic nitrogen atom can be protonated at physiological pH, often enhancing aqueous solubility and improving a drug candidate's absorption profile.[1]

-

Hydrogen Bonding: The ring nitrogen acts as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors.[1][3]

-

Bioisosterism: The pyridine ring is often used as a bioisostere for a benzene ring, introducing polarity and altering metabolic stability without drastically changing the molecule's size or shape.[1]

A Versatile Building Block in Lead Optimization

In drug discovery, once a "hit" compound is identified, medicinal chemists synthesize numerous analogs to establish a Structure-Activity Relationship (SAR) and improve properties like potency, selectivity, and pharmacokinetics. (5-Isopropylpyridin-2-yl)methanamine is an ideal starting point for this process.

Caption: Role of the building block in a drug discovery workflow.

The primary amine is a potent nucleophile, readily participating in reactions such as:

-

Amidation: Reaction with carboxylic acids or acid chlorides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Each reaction attaches a new R-group, allowing chemists to probe the target's binding pocket. The isopropyl group provides a lipophilic handle that can be modified, while the pyridine ring can be further functionalized if needed. This systematic modification is crucial for developing potent and safe medicines. For example, related aminomethyl scaffolds have been used to develop inhibitors of targets like human sirtuin 2 (SIRT2) and to create novel macrofilaricidal agents.[9][10]

Safety and Handling

A specific, verified Safety Data Sheet (SDS) for CAS 1188477-20-4 should be consulted before handling. Based on data for isomeric and related structures, the compound should be treated as hazardous.

-

Potential Hazards: The isomeric compound (5-Isopropylpyridin-3-yl)methanamine is classified as corrosive (GHS05) and is stated to cause severe skin burns and eye damage (H314).[7] Other related pyridylmethanamines are classified as irritants (GHS07), causing skin and serious eye irritation (H315, H319).[6] It is prudent to assume this compound shares these properties.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

(5-Isopropylpyridin-2-yl)methanamine is a high-value chemical intermediate with significant potential in drug discovery and synthetic chemistry. Its structure combines the advantageous properties of the pyridine scaffold with two chemically distinct functionalization points—the nucleophilic primary amine and the lipophilic isopropyl group. While detailed experimental data on the pure substance is limited, its utility as a building block is clear. The proposed synthetic route provides a reliable basis for its laboratory-scale preparation. By understanding its properties, synthesis, and potential applications, researchers can effectively leverage this compound to accelerate the development of novel therapeutics and complex chemical entities.

References

-

IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]

-

ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

-

Taylor & Francis Online. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]

-

National Center for Biotechnology Information (PubChem). (5-Methylpyridin-2-yl)methanamine. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2021). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]

- Google Patents. Process for the preparation of 2-amino-5-methyl-pyridine.

-

SpringerLink. (2023). Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. Available from: [Link]

-

Semantic Scholar. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (2021). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Available from: [Link]

Sources

- 1. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. (5-Isopropylpyridin-2-yl)methanamine | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (5-Isopropylpyridin-2-yl)methanol | Benchchem [benchchem.com]

- 6. Bis(pyridin-2-yl)methanamine | 58088-50-9 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Analytical Validation of (5-Isopropylpyridin-2-yl)methanamine in Drug Discovery

As a Senior Application Scientist, evaluating the structural and physicochemical properties of chemical building blocks is the foundational step in rational drug design. (5-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4) is a highly versatile heterocyclic compound extensively utilized in medicinal chemistry[1].

This technical guide provides an in-depth analysis of its molecular weight, chemical formula, and structural causality, alongside field-proven, self-validating protocols for its analytical verification and synthetic integration.

Physicochemical Profiling & Structural Architecture

The fundamental identity of (5-Isopropylpyridin-2-yl)methanamine is defined by its molecular formula C9H14N2 and a precisely calculated molecular weight of 150.22 g/mol [2]. The architecture consists of a central pyridine ring, a lipophilic isopropyl group at the 5-position, and a nucleophilic methanamine group at the 2-position[2].

To facilitate rapid assessment for drug development professionals, the quantitative computational and physicochemical data are summarized below:

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C9H14N2 | Defines the atomic composition, balancing lipophilic carbon mass with polar nitrogen atoms[2]. |

| Molecular Weight | 150.22 g/mol | Low MW classifies it as an ideal fragment for Fragment-Based Drug Discovery (FBDD), allowing room for synthetic elaboration without exceeding Lipinski's Rule of 5[2]. |

| CAS Number | 1188477-20-4 | Unique identifier required for precise chemical sourcing and regulatory documentation[1]. |

| Topological Polar Surface Area | 38.91 Ų | Optimal for membrane permeability; highly favorable for blood-brain barrier (BBB) penetration in CNS-targeted therapies[1]. |

| LogP | 1.6637 | Balanced lipophilicity ensures aqueous solubility while maintaining affinity for hydrophobic target pockets[1]. |

| Hydrogen Bond Donors | 1 | Provided by the primary amine, facilitating specific hydrogen-bonding interactions with target receptors[1]. |

| Hydrogen Bond Acceptors | 2 | Provided by the pyridine nitrogen and amine, enhancing coordination with target kinases or allosteric sites[1]. |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding, improving binding affinity[1]. |

Structural Causality in Drug Design

Understanding why this specific C9H14N2 formula is valuable requires analyzing the causality behind its structural components.

The pyridine nitrogen acts as a critical hydrogen bond acceptor and a potential site for metal coordination[2]. The primary amine of the methanamine group is a potent, unhindered nucleophile, making it the primary vector for forming new carbon-nitrogen bonds (e.g., via amide coupling or reductive amination)[2]. Finally, the 5-isopropyl substitution introduces a calculated degree of steric bulk and lipophilicity (LogP = 1.66). This specific substitution pattern forces the molecule to occupy distinct hydrophobic sub-pockets within a target receptor, shielding the polar pyridine core from solvent exposure and drastically improving the overall pharmacokinetic profile.

Pharmacophore mapping of (5-Isopropylpyridin-2-yl)methanamine structural components.

Analytical Validation Protocol: Confirming Molecular Weight

To empirically validate the molecular weight (150.22 g/mol ) and ensure batch purity prior to synthetic use, a rigorous Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is required.

Self-Validating System Design: This protocol incorporates a System Suitability Test (SST). Prior to sample injection, a blank run (MeOH:H2O) is executed to establish baseline noise and rule out column carryover. This ensures that the detected mass is an artifact-free representation of the target molecule.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of (5-Isopropylpyridin-2-yl)methanamine in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v). Causality: The amphiphilic nature of the molecule (LogP 1.66) requires a mixed solvent system to prevent precipitation and ensure uniform ionization.

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. Causality: The acidic modifier protonates the basic primary amine and pyridine nitrogen, preventing secondary interactions with free silanols on the stationary phase, thereby eliminating peak tailing.

-

Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

-

Data Interpretation: Monitor for the protonated molecular ion [M+H]+ at m/z 151.2 . The presence of this specific mass-to-charge ratio mathematically confirms the base molecular weight of 150.22 g/mol .

Analytical workflow for validating the molecular weight of (5-Isopropylpyridin-2-yl)methanamine.

Synthetic Application Protocol: Amide Bond Formation

The primary utility of the C9H14N2 formula lies in the nucleophilicity of its methanamine group[2]. The following protocol details its integration into a larger drug scaffold via amide coupling.

Self-Validating System Design: Reaction progress is continuously monitored via UPLC-MS. The stoichiometric consumption of the (5-Isopropylpyridin-2-yl)methanamine precursor (m/z 151.2) and the concurrent appearance of the product mass serve as an internal validation of the coupling efficiency. A parallel control reaction without the coupling agent confirms that amide bond formation is strictly reagent-dependent.

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: In an oven-dried flask under inert nitrogen, dissolve 1.0 eq of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: HATU is selected over traditional carbodiimides because its azabenzotriazole moiety accelerates the formation of the active ester, minimizing epimerization. DIPEA acts as a non-nucleophilic base to drive the reaction forward without competing for the activated ester.

-

Nucleophilic Addition: After 15 minutes of activation, add 1.1 eq of (5-Isopropylpyridin-2-yl)methanamine dropwise. Stir at room temperature for 2 hours. Causality: The primary amine rapidly attacks the activated ester, displacing the leaving group to form a stable amide bond.

-

Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the final elaborated compound.

References

Sources

Calculated logP and Hydrophobicity of (5-Isopropylpyridin-2-yl)methanamine: A Technical Guide for ADMET Profiling

Executive Summary

In modern fragment-based drug design (FBDD) and lead optimization, understanding the precise physicochemical properties of building blocks is paramount. (5-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4) is a highly versatile heterocyclic scaffold[1]. Its unique structural architecture—combining a lipophilic isopropyl anchor with a hydrophilic, basic methanamine moiety—creates a complex, pH-dependent hydrophobicity profile. This technical whitepaper explores the causality behind its calculated partition coefficient (clogP), details self-validating experimental protocols for hydrophobicity determination, and outlines its strategic implications in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Physicochemical Profile & Structural Causality

To engineer drugs with optimal oral bioavailability, medicinal chemists must balance aqueous solubility with membrane permeability. The foundational quantitative data for (5-Isopropylpyridin-2-yl)methanamine is summarized below[1][2]:

| Property | Value | Clinical / Chemical Significance |

| Molecular Formula | C9H14N2 | Rule of 3 compliant (Fragment) |

| Molecular Weight | 150.22 g/mol | Highly efficient for hit-to-lead expansion |

| SMILES | CC(C)C1=CN=C(C=C1)CN | Unambiguous structural identifier |

| TPSA | 38.91 Ų | Excellent for Blood-Brain Barrier (BBB) penetration |

| Calculated logP (clogP) | 1.66 | Optimal lipophilicity for passive diffusion |

| H-Bond Donors / Acceptors | 1 / 2 | Facilitates target engagement and solubility |

The Causality of Hydrophobicity

The baseline logP of an unsubstituted pyridine ring is approximately 0.65. The hydrophobicity of (5-Isopropylpyridin-2-yl)methanamine (clogP ~1.66) is dictated by two opposing structural modifications:

-

The 5-Isopropyl Group (Lipophilic Driver): The addition of this bulky, branched aliphatic chain increases the cavity formation energy required to dissolve the molecule in water. Consequently, it drives the molecule into the lipid phase via favorable dispersion forces, significantly raising the intrinsic logP.

-

The 2-Methanamine Group (Hydrophilic/Basic Modulator): The primary amine introduces strong hydrogen-bond donating and accepting capabilities (TPSA 38.91 Ų)[1]. More importantly, aliphatic amines typically possess a pKa between 9.0 and 10.0. At physiological pH (7.4), this amine is predominantly protonated (cationic). Therefore, while the neutral molecule has a logP of 1.66, its effective distribution coefficient at pH 7.4 (

) will be substantially lower, heavily favoring the aqueous phase.

Logical relationship of structural moieties contributing to the hydrophobicity profile.

Theoretical Framework: Calculated logP (clogP)

Computational prediction of logP is a critical first step in compound triaging. According to the foundational methodologies integrated into platforms like (developed by the Swiss Institute of Bioinformatics), logP is calculated using multiple distinct algorithms to generate a consensus score[3][4][5]:

-

WLOGP (Atomistic Method): Fragments the molecule into atomic contributions based on topological descriptors. It accurately accounts for the lipophilic weight of the isopropyl carbons against the polar nitrogen atoms[3].

-

iLOGP (Physics-Based Method): Relies on the free energies of solvation in n-octanol and water, calculated via the Generalized-Born and Solvent Accessible Surface Area (GB/SA) model[3].

The consensus clogP of 1.66[1] places this molecule in the "sweet spot" for fragment-based design (ideally logP < 3), ensuring that subsequent synthetic additions (which typically add molecular weight and lipophilicity) do not push the final drug candidate beyond the Rule of 5 limit (logP < 5)[3].

Experimental Methodology: Self-Validating logP/logD Protocols

In silico predictions must be grounded in empirical data. The gold standard for experimental hydrophobicity determination is the Shake-Flask Method , governed by [6][7][8].

To ensure scientific integrity, the protocol below is designed as a self-validating system . It does not merely measure concentration; it mathematically proves that no compound was lost to experimental artifacts (e.g., glass adsorption or micro-emulsions)[9].

Step-by-Step Protocol: Shake-Flask LC-MS/MS Method

-

Phase Saturation (Causality: Volume Stability): Stir n-octanol and the aqueous buffer (unbuffered water adjusted to pH 11 for neutral logP, or 10 mM PBS at pH 7.4 for

) together for 24 hours. Why? Pre-saturating the phases prevents mutual dissolution during the actual experiment, which would alter phase volumes and skew concentration calculations. -

Equilibration (Causality: Emulsion Prevention): Dissolve (5-Isopropylpyridin-2-yl)methanamine in the pre-saturated aqueous phase at a concentration of 1 mg/mL. Add an equal volume of pre-saturated n-octanol. Agitate via slow-stirring or gentle shaking (100 rpm) at 25°C for 48 hours. Why? Vigorous shaking creates micro-emulsions (droplets of octanol suspended in water), which artificially inflate the perceived aqueous concentration and depress the final logP value[9].

-

Phase Separation: Centrifuge the mixture at 3000 × g for 20 minutes to ensure a sharp, distinct phase boundary.

-

Self-Validating Quantification (Mass Balance): Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in both phases using LC-MS/MS. Validation Check: Calculate the total mass recovered:

. This must equal -

Calculation: Calculate the partition coefficient:

.

Experimental workflow for self-validating shake-flask logP determination.

Strategic Implications for Drug Development

Understanding the precise logP (1.66) of (5-Isopropylpyridin-2-yl)methanamine allows medicinal chemists to optimize Lipophilic Efficiency (LipE) .

Because the starting clogP is low, researchers have a wide "lipophilicity budget" to append hydrophobic target-binding moieties without violating ADMET thresholds. Furthermore, the basicity of the methanamine group ensures that the resulting drug candidates will likely maintain high aqueous solubility in the gastrointestinal tract, while the isopropyl-pyridine core provides sufficient lipophilicity to cross the intestinal epithelium and the Blood-Brain Barrier (BBB)[3][5].

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. [Link]

-

National Institutes of Health (NIH). (2022). Retrieval, Selection, and Evaluation of Chemical Property Data for Assessments of Chemical Emissions, Fate, Hazard, Exposure, and Risks. PMC.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (5-Isopropylpyridin-2-yl)methanamine | Benchchem [benchchem.com]

- 3. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]

- 4. scite.ai [scite.ai]

- 5. In Silico SwissADME Analysis of Antibacterial NHC–Silver Acetates and Halides Complexes [mdpi.com]

- 6. maritimenz.govt.nz [maritimenz.govt.nz]

- 7. echa.europa.eu [echa.europa.eu]

- 8. unece.org [unece.org]

- 9. Retrieval, Selection, and Evaluation of Chemical Property Data for Assessments of Chemical Emissions, Fate, Hazard, Exposure, and Risks - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Evaluation and Experimental Determination of the Pyridine Nitrogen pKa in (5-Isopropylpyridin-2-yl)methanamine

Target Audience: Analytical Chemists, Physical Organic Chemists, and Drug Discovery Scientists Focus: Ionization mechanics, Hammett Linear Free Energy Relationships (LFER), and self-validating experimental protocols.

Executive Summary

(5-Isopropylpyridin-2-yl)methanamine is a bidentate heterocyclic compound featuring two distinct basic centers: a primary aliphatic amine (methanamine) and a pyridine nitrogen. In pharmaceutical development, accurately defining the pKa of such diprotic systems is critical for predicting lipophilicity (logD), membrane permeability, and receptor binding affinities.

This whitepaper provides an in-depth mechanistic analysis of the pyridine nitrogen's basicity. By evaluating the profound electrostatic field effects of the adjacent aminomethyl group and the inductive contributions of the 5-isopropyl substituent, we establish a theoretical pKa framework. Furthermore, we detail field-proven, self-validating experimental workflows—specifically UV-Vis spectrophotometric titration—designed to overcome the limitations of standard potentiometry when measuring highly acidic heterocyclic nitrogens.

Structural and Electronic Analysis: Predicting the pKa

To understand the ionization of (5-Isopropylpyridin-2-yl)methanamine, we must first analyze its parent scaffold: 2-Picolylamine (2-aminomethylpyridine).

The Electrostatic Penalty of the Aminomethyl Group

Unsubstituted pyridine possesses a pKa of approximately 5.23. However, introducing an aminomethyl group at the 2-position drastically alters the electronic landscape. At physiological pH, the primary aliphatic amine (which is significantly more basic) protonates first. The resulting ammonium moiety (–CH₂NH₃⁺) exerts a massive electron-withdrawing inductive (-I) effect through the sigma bonds and a powerful electrostatic field effect through space.

This positive charge creates a strong electrostatic repulsion against a second proton attempting to bind to the adjacent pyridine nitrogen. Consequently, experimental data for 2-picolylamine demonstrates that the pyridine nitrogen's pKa plummets by nearly 3 log units to 2.31 [1].

The Substituent Effect: 5-Isopropyl Contribution

In our target molecule, an isopropyl group is positioned at C5. Relative to the pyridine nitrogen (N1), the C5 position is meta. The isopropyl group is mildly electron-donating via inductive effects (+I) and hyperconjugation.

Using Hammett Linear Free Energy Relationships (LFER), we can quantify this effect. The substituent constant (

By adding this shift to the baseline pKa of the parent scaffold (2.31), we predict the pKa of the pyridine nitrogen in (5-Isopropylpyridin-2-yl)methanamine to be approximately 2.72 .

Fig 1. Stepwise protonation pathway of the diprotic system.

Quantitative Data Summaries

The following tables summarize the experimental baselines and the derived theoretical values for the target compound.

Table 1: Experimental pKa Baselines for the Parent Scaffold (2-Picolylamine) [2]

| Ionization Site | Species Transition | Experimental pKa (25°C, μ=0.5) | Dominant Electronic Effect |

| Pyridine Nitrogen | Diprotonated (+2) | 2.31 | Strong -I and Field Effect from –CH₂NH₃⁺ |

| Primary Amine | Monoprotonated (+1) | 8.79 | Standard aliphatic amine basicity |

Table 2: Hammett LFER Predictions for (5-Isopropylpyridin-2-yl)methanamine

| Ionization Site | Parent pKa | Substituent Constant ( | Calculated Shift ( | Predicted pKa |

| Pyridine Nitrogen | 2.31 | +0.41 | ~ 2.72 | |

| Primary Amine | 8.79 | +0.15 | ~ 8.94 |

Causality in Experimental Choices: Why UV-Vis?

To experimentally validate a predicted pKa of 2.72, standard potentiometric titration (using a glass pH electrode) is fundamentally flawed.

-

Acid Error: Glass electrodes suffer from non-linear responses (acid error) at pH < 2.5.

-

Buffering Masking: At low pH, the high concentration of hydronium ions acts as a massive buffer. The subtle consumption of protons by the weak pyridine base is mathematically masked by the bulk solvent, leading to high signal-to-noise ratios.

The Solution: UV-Vis Spectrophotometry.

The pyridine ring is a strong chromophore. Protonation of the pyridine nitrogen alters the

Self-Validating Experimental Protocols

Protocol A: UV-Vis Spectrophotometric Titration (Targeting Pyridine N, pKa ~2.7)

This protocol utilizes the presence of isosbestic points as a self-validating mechanism. If the isosbestic points remain perfectly sharp throughout the titration, it mathematically guarantees that only two absorbing species (monoprotonated and diprotonated) are in equilibrium, proving the absence of aggregation or degradation.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 0.1 mM solution of (5-Isopropylpyridin-2-yl)methanamine in a 0.15 M NaCl aqueous background. Causality: The NaCl maintains a constant ionic strength (

), ensuring that activity coefficients remain stable throughout the titration. -

Baseline Adjustment: Lower the pH of the solution to 1.0 using 0.1 M HCl to ensure the molecule is fully diprotonated.

-

Spectral Acquisition: Titrate the solution using standardized 0.1 M NaOH to raise the pH from 1.0 to 5.0 in increments of 0.2 pH units. After each addition, allow 60 seconds for equilibration and record the UV-Vis spectrum from 200 nm to 350 nm.

-

Self-Validation Check: Overlay all acquired spectra. Identify the isosbestic points. If the isosbestic points drift, halt the experiment and check for precipitation.

-

Data Extraction: Identify the wavelength of maximum absorbance difference (

) between the pH 1.0 and pH 5.0 spectra. -

Regression Analysis: Plot Absorbance at

versus pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract the exact pKa.

Fig 2. Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: Potentiometric Titration (Targeting Primary Amine, pKa ~8.9)

For the primary amine, potentiometry is highly accurate. The self-validating mechanism here is the Gran Plot analysis , which confirms the Nernstian behavior of the electrode.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 2.0 mM solution of the analyte in 0.15 M NaCl.

-

Atmospheric Control: Purge the titration vessel with Nitrogen gas (

). Causality: At pH > 7, atmospheric -

Titration: Titrate from pH 6.0 to 11.0 using standardized 0.1 M NaOH.

-

Self-Validation Check: Convert the raw titration data (Volume vs. pH) into a Gran plot. A perfectly linear Gran plot validates the electrode's integrity and the absence of side reactions.

-

Determination: Calculate the pKa from the half-equivalence point derived from the Gran plot intercept.

References

- PubChem. "2-Pyridinemethanamine | C6H8N2 | CID 19509".

- ChemBK. "2-Picolylamine - Physico-chemical Properties".

- Guidechem. "2-Picolylamine 3731-51-9 wiki".

Sources

Safety data sheet (SDS) for (5-Isopropylpyridin-2-yl)methanamine

An In-Depth Technical Guide to the Safe Handling of (5-Isopropylpyridin-2-yl)methanamine

For professionals in research and pharmaceutical development, a thorough understanding of a compound's safety profile is not merely a regulatory formality—it is the bedrock of responsible science. This guide provides a comprehensive examination of the safety data for (5-Isopropylpyridin-2-yl)methanamine (CAS No. 1188477-20-4), moving beyond the standard Safety Data Sheet (SDS) format to deliver actionable insights and protocols for its safe use in a laboratory setting.

Compound Identity and Physicochemical Properties

(5-Isopropylpyridin-2-yl)methanamine is a substituted pyridine derivative, a class of heterocyclic compounds widely utilized as building blocks in organic synthesis.[1] Its structure, featuring a pyridine ring, a primary amine, and an isopropyl group, dictates its reactivity and, consequently, its hazard profile.

The primary amine (-NH2) group is a potent nucleophile, while the pyridine ring is an electron-deficient aromatic system.[1] These characteristics make it a valuable precursor for creating more complex molecules but also inform its potential reactivity with incompatible materials.

Table 1: Physicochemical Data for (5-Isopropylpyridin-2-yl)methanamine

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| IUPAC Name | (5-propan-2-ylpyridin-2-yl)methanamine | [1] |

| CAS Number | 1188477-20-4 | [2] |

| Appearance | Solid (Assumed based on storage/handling) | N/A |

| Purity | ≥98% (Typical) | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on available data, (5-Isopropylpyridin-2-yl)methanamine is classified as a hazardous substance requiring careful handling. The primary hazards are related to its irritant properties, which are common for amine-containing compounds.[3][4]

Table 2: GHS Hazard Classification

| Classification | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

Note: Data synthesized from suppliers and similar chemical structures.[2][3]

The GHS label for this compound would include the following elements:

-

Pictogram:

-

Signal Word: Warning [2]

-

Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[3]

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Engineering controls, such as fume hoods, are the first and most effective line of defense.

Risk Assessment & PPE Selection Workflow

The selection of appropriate PPE is a critical step that follows a thorough risk assessment. The following diagram illustrates this decision-making process.

Caption: Diagram 1: PPE Selection Workflow

Detailed PPE Specifications

-

Respiratory Protection : If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

-

Hand Protection : Always wear nitrile gloves.[5] Inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider heavier-duty gloves and consult manufacturer compatibility charts.

-

Eye and Face Protection : Chemical safety goggles are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

-

Skin and Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[6]

Safe Handling, Storage, and First Aid

Protocol: Safe Weighing and Handling of (5-Isopropylpyridin-2-yl)methanamine

-

Preparation : Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood is operational.

-

Staging : Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

-

Dispensing : Retrieve the chemical from its designated storage location (2-8°C).[2] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

-

Transfer : Carefully transfer the desired amount of the solid to the weigh boat using a clean spatula. Avoid creating dust. Keep the container opening away from your breathing zone.

-

Closure : Securely close the main container. Wipe any residual chemical from the outside of the container with a damp cloth, which should then be disposed of as hazardous waste.

-

Cleanup : Clean the spatula and any affected surfaces within the fume hood. Dispose of the weigh boat and any contaminated materials in the designated solid hazardous waste container.

-

Post-Handling : Remove gloves using the proper technique and wash hands thoroughly with soap and water.[7]

Storage and Incompatibility

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area designated for chemical storage, away from incompatible materials.[2][8] The recommended storage temperature is 2-8°C.[2]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[9] Amines can react violently with these substances.[10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Inhalation : Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[12] Rinse the mouth with water and provide water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response and Waste Disposal

Emergency Spill Response Workflow

Accidental spills must be handled promptly and safely. The following workflow outlines the necessary steps.

Caption: Diagram 2: Chemical Spill Response Workflow

Waste Disposal

All waste generated from the use of (5-Isopropylpyridin-2-yl)methanamine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7]

Fire and Reactivity Data

-

Flammability : While specific data for this compound is not available, related pyridine compounds are flammable.[12] It is prudent to treat this chemical as flammable and keep it away from heat, sparks, and open flames.[7]

-

Hazardous Decomposition Products : In the event of a fire, toxic fumes may be emitted, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[9]

-

Extinguishing Media : Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[9]

-

Chemical Stability : The compound is stable under recommended storage conditions.[13]

References

- (5-Isopropylpyridin-2-yl)methanamine. Benchchem.

- Safety Data Sheet PYRIDINE. ChemSupply Australia.

- (5-Isopropylpyridin-2-yl)methanamine. ChemScene.

- Pyridine - SAFETY D

- PYRIDINE.

- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

- Pyridine ACS Safety D

- SAFETY D

- (5-Methylpyrazin-2-yl)

- SAFETY D

- GHS SDS. Stonhard.

- Primary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).

- AMINES, [CORROSIVE LIQUID]. CAMEO Chemicals - NOAA.

- [6-(Propan-2-yloxy)pyridin-3-yl]methanamine. PubChem.

- SAFETY D

Sources

- 1. (5-Isopropylpyridin-2-yl)methanamine | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 12. PYRIDINE [training.itcilo.org]

- 13. fishersci.ie [fishersci.ie]

Whitepaper: Physicochemical Profiling and Hydrogen Bond Dynamics of (5-Isopropylpyridin-2-yl)methanamine

Executive Summary

In the optimization of lead-like compounds, a rigorous understanding of a molecule's hydrogen bonding capacity is paramount. This technical guide provides an in-depth cheminformatic and empirical analysis of (5-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4). As a versatile building block in medicinal chemistry, this molecule presents a highly favorable physicochemical profile. Standard cheminformatic evaluations yield a Hydrogen Bond Donor (HBD) count of 2 and a Hydrogen Bond Acceptor (HBA) count of 2, parameters that heavily dictate its pharmacokinetic viability and target-binding thermodynamics.

Structural Elucidation & Cheminformatic Profiling

(5-Isopropylpyridin-2-yl)methanamine (Molecular Formula: C9H14N2, MW: 150.22 g/mol ) consists of a central pyridine ring substituted with an isopropyl group at the C5 position and a primary methanamine group at the C2 position.

To understand its interaction potential, we must deconstruct its heteroatomic architecture:

-

Hydrogen Bond Donors (HBD = 2): The primary aliphatic amine (-NH2) possesses two hydrogen atoms covalently bound to the electronegative nitrogen. According to standard cheminformatic rules, each N-H bond constitutes one discrete hydrogen bond donor[1].

-

Hydrogen Bond Acceptors (HBA = 2): The molecule contains two distinct nitrogen atoms capable of accepting hydrogen bonds. The

-hybridized pyridine nitrogen provides one localized lone pair in the plane of the ring. The

Mechanistic Implications in Pharmacokinetics

The 2/2 HBD/HBA profile of (5-Isopropylpyridin-2-yl)methanamine makes it an exceptional scaffold for drug design. According to , oral bioavailability is highly probable when a molecule exhibits ≤ 5 HBDs and ≤ 10 HBAs[2].

When a drug transitions from the aqueous environment of the gastrointestinal tract into the lipophilic environment of a cellular membrane, it must shed its hydration shell. The energetic cost of this process—the desolvation penalty—scales linearly with the number of hydrogen bond donors and acceptors. By maintaining a low HBD/HBA count, (5-Isopropylpyridin-2-yl)methanamine minimizes this thermodynamic barrier, facilitating rapid passive diffusion across lipid bilayers[3]. Furthermore, demonstrates that molecules adhering strictly to these thresholds are heavily prioritized in virtual screening and lead optimization pipelines[4].

Logical relationship between molecular structure, H-bonding, and pharmacokinetic outcomes.

The Physiological Context: pH-Dependent Chameleonicity

While standard algorithms parse neutral SMILES strings to calculate Lipinski parameters, a rigorous drug development program must evaluate the molecule at physiological pH (7.4).

The pyridine nitrogen possesses a

Experimental Validation Protocol: NMR-Based H-Bond Profiling

To empirically validate the presence and solvent exposure of the 2 hydrogen bond donors in the neutral molecule, we employ a self-validating Variable Temperature Nuclear Magnetic Resonance (VT-NMR) protocol coupled with Deuterium Exchange.

Objective: To quantitatively assess the hydrogen bonding state of the -NH

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5 mg of (5-Isopropylpyridin-2-yl)methanamine in 0.5 mL of anhydrous DMSO-d

containing 0.03% v/v Tetramethylsilane (TMS).-

Causality: DMSO-d

is selected because it is a strong hydrogen bond acceptor. It actively disrupts any intermolecular solute-solute hydrogen bonds, forcing the amine protons to bond directly with the solvent. TMS acts as the internal chemical shift reference.

-

-

Baseline Acquisition & Orthogonal D

O Exchange: Acquire a standard 1D-

Causality: Labile protons (HBDs) rapidly exchange with deuterium. The disappearance of the -NH

peak in the D

-

-

Variable Temperature (VT) NMR: Using the anhydrous DMSO-d

sample, acquire-

Causality: Heating the sample increases molecular kinetic energy, which perturbs hydrogen bonding networks. The chemical shift of hydrogen-bonded protons is highly temperature-dependent.

-

-

Temperature Coefficient Calculation: Plot the chemical shift (

, in ppb) of the -NH-

Causality: A temperature coefficient more negative than -4.0 ppb/K indicates that the protons are heavily hydrogen-bonded to the solvent (fully exposed HBDs). A value less negative than -2.0 ppb/K would suggest intramolecular shielding, which acts as an internal logic check for the data's integrity (as intramolecular shielding is sterically impossible for this specific primary amine).

-

Self-validating NMR workflow for empirical determination of H-bond donors.

Quantitative Data Summary

| Physicochemical Property | Value | Source / Methodology |

| Molecular Formula | C | Computed[1] |

| Molecular Weight | 150.22 g/mol | Computed[1] |

| H-Bond Donors (Neutral) | 2 | Standard Cheminformatics (PubChem) |

| H-Bond Acceptors (Neutral) | 2 | Standard Cheminformatics (PubChem) |

| H-Bond Donors (pH 7.4) | 3 | Predicted (Protonated Amine State) |

| H-Bond Acceptors (pH 7.4) | 1 | Predicted (Pyridine Nitrogen Only) |

| Rotatable Bonds | 2 | Topological Analysis |

References

-

Getting the Most out of PubChem for Virtual Screening Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening Source: ProteinIQ URL:[Link]

-

Lead- and drug-like compounds: the rule-of-five revolution Source: ResearchGate (Lipinski, C.A.) URL:[Link]

Sources

Methodological & Application

Application Note: Optimized Reductive Amination Protocols Utilizing (5-Isopropylpyridin-2-yl)methanamine

Introduction & Structural Significance

(5-Isopropylpyridin-2-yl)methanamine (CAS 1188477-20-4) is a highly versatile primary amine building block widely utilized in the synthesis of complex heterocyclic systems and pharmaceutical candidates[1][2]. The molecule features a primary methanamine group that acts as a potent nucleophile for carbon-nitrogen bond formation, while the adjacent pyridine nitrogen provides an excellent site for metal coordination and catalysis (the picolylamine motif)[1]. Furthermore, the isopropyl group at the 5-position imparts a specific steric signature and lipophilicity that can enhance binding affinity to biological targets without sterically hindering the reactive amine center at the 2-position[1].

Mechanistic Causality: Reagent and Solvent Selection

Reductive amination is a two-stage process: the condensation of the amine with an aldehyde or ketone to form an imine (or iminium ion), followed by the in situ reduction of this intermediate to a secondary amine.

-

Reducing Agent (NaBH(OAc)3): Sodium triacetoxyborohydride (STAB) is the gold standard for this transformation. The three electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the borohydride. This creates a highly chemoselective reagent that is unreactive toward most unactivated aldehydes and ketones, but readily reduces the more electrophilic protonated imine (iminium ion)[3]. This selectivity eliminates the need for toxic alternatives like sodium cyanoborohydride (NaBH3CN).

-

Solvent (DCE): 1,2-Dichloroethane (DCE) is the preferred solvent. Empirical and kinetic studies demonstrate that STAB-mediated reductions proceed significantly faster and with fewer side products in DCE compared to tetrahydrofuran (THF)[4].

-

Acid Catalyst (AcOH): The addition of glacial acetic acid (AcOH) serves a dual purpose. It maintains the reaction at an optimal pH of 4–5, which accelerates the initial imine condensation and ensures the intermediate is protonated to the highly reactive iminium species[3].

Experimental Workflow

Workflow for STAB-mediated direct reductive amination of picolylamines.

Step-by-Step Protocol: Direct Reductive Amination

Self-Validating System: This protocol incorporates visual and analytical checkpoints to ensure reaction fidelity.

Materials:

-

(5-Isopropylpyridin-2-yl)methanamine (1.05 equiv)

-

Aldehyde or Ketone (1.0 equiv)

-

Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.4–1.5 equiv)

-

Glacial Acetic Acid (AcOH) (1.0 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to carbonyl)

Procedure:

-

Preparation & Imine Pre-formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde/ketone (1.0 equiv) and (5-Isopropylpyridin-2-yl)methanamine (1.05 equiv) in anhydrous DCE.

-

Causality: A slight excess of the amine ensures complete consumption of the carbonyl, preventing unreacted carbonyl from complicating downstream purification.

-

-

Acidification: Add glacial acetic acid (1.0 equiv) to the stirring solution. For ketones, allow the mixture to stir for 30–60 minutes at room temperature prior to the next step.

-

Causality: Pre-forming the imine is critical for less reactive ketones to prevent the competitive, albeit slow, direct reduction of the ketone by STAB.

-

-

Hydride Addition: Add NaBH(OAc)3 (1.4–1.5 equiv) portion-wise over 5–10 minutes.

-

Causality: While STAB is mild, the reduction can be slightly exothermic (temperature rise of 5–10 °C). Portion-wise addition controls the exotherm and prevents localized depletion of the reagent, which is especially important during scale-up.

-

-

Reaction Maturation: Stir the reaction mixture at room temperature (20–25 °C) for 2 to 12 hours. Monitor the reaction progress via TLC or LC-MS.

-

Validation Checkpoint: The disappearance of the carbonyl starting material and the emergence of a more polar spot (secondary amine) confirms progression.

-

-

Quenching: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO3 or 1N NaOH until the aqueous layer reaches pH 8–9.

-

Causality: Basification serves three purposes: it neutralizes the acetic acid, decomposes any unreacted STAB, and ensures the newly formed secondary amine is fully deprotonated (free base form), allowing for efficient partitioning into the organic layer.

-

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or by crystallization of its hydrochloride salt.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the optimized stoichiometric and temporal parameters based on the steric and electronic nature of the carbonyl substrate.

| Carbonyl Substrate Type | STAB (equiv) | AcOH (equiv) | Solvent | Temp (°C) | Approx. Time | Expected Yield |

| Aliphatic Aldehydes | 1.4 | 0 - 1.0 | DCE | 20–25 | 1–2 hours | >90% |

| Aromatic Aldehydes | 1.4 | 1.0 | DCE | 20–25 | 2–4 hours | 85–95% |

| Acyclic Ketones | 1.5 | 1.0 | DCE | 20–25 | 4–12 hours | 75–85% |

| Sterically Hindered Ketones | 1.5–2.0 | 1.0 + Ti(OiPr)4 | DCE/THF | 50 | 12–24 hours | 50–70% |

Quality Control & Troubleshooting

-

Issue: Dialkylation (Formation of Tertiary Amines). Primary amines like (5-Isopropylpyridin-2-yl)methanamine can sometimes undergo over-alkylation.

-

Resolution: If LC-MS indicates tertiary amine formation, adopt a stepwise procedure: pre-form the imine in methanol (MeOH) without reducing agent, then selectively reduce with NaBH4[4].

-

-

Issue: Incomplete Conversion (Persistent Imine).

-

Resolution: Ensure the pH of the reaction mixture is sufficiently acidic (pH 4–5). The imine must be protonated to an iminium ion for STAB to effectively transfer hydride[3]. Verify the anhydrous nature of the solvent, as excessive moisture can hydrolyze the imine back to the starting materials.

-

References

- (5-Isopropylpyridin-2-yl)methanamine - Benchchem -

- Studies on Direct and Indirect Reductive Amination Procedures - ResearchG

- 1188477-20-4 | (5-Isopropylpyridin-2-yl)methanamine - ChemScene -

- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes - Sciencemadness.org -

- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC -

Sources

- 1. (5-Isopropylpyridin-2-yl)methanamine | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Advanced Protocol for Amide Coupling with (5-Isopropylpyridin-2-yl)methanamine

Introduction & Mechanistic Rationale

Amide bond formation is one of the most prevalent transformations in medicinal chemistry and drug development, accounting for a significant portion of all synthetic reactions[1]. When coupling a carboxylic acid with (5-Isopropylpyridin-2-yl)methanamine (CAS: 1188477-20-4), chemists face unique mechanistic variables dictated by the amine's structure[2].

This specific substrate is a primary picolylamine derivative. It possesses dual reactivity centers: a highly nucleophilic primary aliphatic amine and a weakly basic pyridine nitrogen. The proximity of the basic pyridine ring introduces critical considerations for both the coupling phase and the downstream isolation process. Specifically, the choice of coupling reagent must outcompete potential chelation effects, and the aqueous workup must be meticulously pH-controlled to prevent the protonation of the pyridine ring, which would otherwise lead to catastrophic product loss in the aqueous waste phase.

To address these challenges, this application note details field-proven methodologies utilizing uronium-based (HATU) and phosphonic anhydride-based (T3P) coupling strategies[3],[4].

Figure 1: Mechanistic pathway of HATU-mediated amide coupling with picolylamine derivatives.

Reagent Selection & Comparative Data

The selection of the coupling reagent dictates the reaction kinetics, the risk of epimerization (if the carboxylic acid contains an

-

HATU / DIPEA: The gold standard for discovery-scale synthesis. The incorporation of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety dramatically accelerates the coupling rate and suppresses racemization via a neighboring group effect[6].

-

T3P / Et

N: The preferred reagent for process scale-up. It generates highly water-soluble byproducts, eliminating the need for complex chromatographic purification[4].

Table 1: Quantitative Comparison of Amide Coupling Strategies for Picolylamines

| Parameter | HATU / DIPEA | EDC / HOBt | T3P / Et |

| Activation Kinetics | Very Fast (< 15 min) | Moderate (30–60 min) | Moderate (30–60 min) |

| Coupling Efficiency | Excellent (> 90%) | Good (70–85%) | Excellent (> 85%) |

| Epimerization Risk | Very Low (HOAt effect) | Low | Very Low |

| Byproduct Profile | HOAt, Tetramethylurea | Water-soluble urea | Water-soluble phosphates |

| Ideal Application | Discovery / Milligram scale | Routine library synthesis | Scale-up / Process chem |

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

This protocol is optimized for high-yielding, rapid amide bond formation on a milligram to gram scale[7].

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

(5-Isopropylpyridin-2-yl)methanamine (1.1 equiv)

-

HATU (1.1 to 1.2 equiv)

- -Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous

-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1 M - 0.2 M)

Step-by-Step Methodology:

-

Pre-Activation: In an oven-dried flask under an inert atmosphere (N

or Argon), dissolve the carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15–30 minutes.-

Causality: DIPEA deprotonates the acid to form the carboxylate, which rapidly attacks the uronium salt of HATU. Activating the acid before adding the amine minimizes the risk of the primary amine reacting directly with HATU to form a stable, unreactive guanidinium byproduct.

-

-

Amine Addition: Add (5-Isopropylpyridin-2-yl)methanamine dropwise to the pre-activated ester solution.

-

Causality: The primary amine is highly nucleophilic and will rapidly undergo aminolysis with the OAt-active ester.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 1 to 4 hours. Monitor the consumption of the active ester via LC-MS or TLC.

-

Quenching: Once complete, dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc).

Protocol B: T3P-Mediated Coupling (Process Scale)

Optimized for larger scales where chromatography is undesirable[4].

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxylic acid (1.0 equiv) and (5-Isopropylpyridin-2-yl)methanamine (1.05 equiv) in EtOAc (0.5 M). Add Triethylamine (Et

N) (3.0 equiv). -

Activation: Cool the mixture to 0 °C. Add T3P (50% solution in EtOAc, 1.2 equiv) dropwise.

-

Causality: Adding T3P last controls the exothermic activation process and prevents thermal degradation of sensitive substrates.

-

-

Coupling: Allow the reaction to warm to room temperature and stir for 4–12 hours.

Workup & Troubleshooting: The pH Dilemma

The most common point of failure when working with (5-Isopropylpyridin-2-yl)methanamine occurs during the aqueous workup. Because the product contains a basic pyridine ring, standard peptide coupling workups must be heavily modified.

The Self-Validating Workup Protocol:

-

Basic Wash: Wash the organic layer with saturated aqueous NaHCO

(2-

Rationale: Neutralizes excess acidic byproducts and removes HOAt.

-

-

Mild Acidic Wash (Critical Step): Wash with saturated aqueous NH

Cl (pH ~5.5) instead of 1M HCl.-

Rationale: The conjugate acid of the picolylamine moiety has a pKa of approximately 5.5–6.0. Washing with strong acids (like 1M HCl, pH 0) will fully protonate the pyridine nitrogen, causing the target amide to partition into the aqueous layer, drastically reducing your isolated yield. NH

Cl provides a mildly acidic buffer that helps remove unreacted aliphatic trace amines without fully protonating the pyridine ring.

-

-

Brine Wash & Drying: Wash with brine, dry over anhydrous Na

SO

Figure 2: Step-by-step experimental workflow emphasizing pH-controlled workup.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (5-Isopropylpyridin-2-yl)methanamine | Benchchem [benchchem.com]

- 3. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. datapdf.com [datapdf.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: (5-Isopropylpyridin-2-yl)methanamine as a Bidentate Ligand in Coordination Chemistry

Introduction: Unveiling the Potential of (5-Isopropylpyridin-2-yl)methanamine

In the vast landscape of coordination chemistry, the rational design of ligands is paramount to developing novel metal complexes with tailored properties and functions.[1] Pyridine-based ligands have long been a cornerstone in this field, owing to the predictable coordination behavior of the pyridine nitrogen and the vast possibilities for functionalization of the pyridine ring.[2][3][4] This guide focuses on (5-Isopropylpyridin-2-yl)methanamine, a versatile and sterically tunable bidentate ligand.

Structurally, (5-Isopropylpyridin-2-yl)methanamine, with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol , features two key donor sites: the sp²-hybridized nitrogen atom of the pyridine ring and the sp³-hybridized nitrogen of the primary amine on the adjacent methyl group.[5] This arrangement allows the ligand to act as a potent bidentate N,N'-donor, forming a stable five-membered chelate ring upon coordination to a metal center. The isopropyl group at the 5-position of the pyridine ring provides moderate steric bulk, influencing the coordination geometry and solubility of the resulting metal complexes without impeding the primary coordination sites.

These attributes position (5-Isopropylpyridin-2-yl)methanamine as a valuable building block for a range of applications, from homogeneous catalysis to the synthesis of advanced materials and bioinorganic model systems.[2][5] This document provides a comprehensive overview of its coordination behavior, detailed protocols for the synthesis and characterization of its metal complexes, and insights into its potential applications.

Ligand Properties and Handling

A thorough understanding of the ligand's properties is the first step in successful coordination chemistry.

| Property | Value | Source |

| IUPAC Name | (5-propan-2-ylpyridin-2-yl)methanamine | [5] |

| CAS Number | 1188477-20-4 | [6] |

| Molecular Formula | C₉H₁₄N₂ | [5][6] |

| Molecular Weight | 150.22 g/mol | [5][6] |

| Appearance | Varies; typically a liquid or low-melting solid | - |

| Purity | ≥95-98% (typical for research grade) | [5][6] |

| Storage | Store in a cool (2-8°C), dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and degradation. | [6][7] |

Spectroscopic Data (¹H NMR, CDCl₃, 400 MHz, Predicted):

-

δ ~8.4 ppm (s, 1H): Proton on the pyridine ring (position 6).

-

δ ~7.5 ppm (d, 1H): Proton on the pyridine ring (position 4).

-

δ ~7.2 ppm (d, 1H): Proton on the pyridine ring (position 3).

-

δ ~3.9 ppm (s, 2H): Methylene protons (-CH₂-NH₂).

-

δ ~3.0 ppm (sept, 1H): Methine proton of the isopropyl group.

-

δ ~1.6 ppm (br s, 2H): Amine protons (-NH₂).

-

δ ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group.

Principle of Bidentate Coordination

The efficacy of (5-Isopropylpyridin-2-yl)methanamine as a ligand stems from its ability to form a stable chelate complex with a metal ion. The two nitrogen donor atoms—one from the electron-deficient pyridine ring and one from the more basic primary amine—coordinate to a single metal center.[8] This chelation is entropically favored over the coordination of two separate monodentate ligands, resulting in enhanced thermodynamic stability of the complex.

Caption: Bidentate coordination of the ligand to a metal center (M).

Experimental Protocols

Protocol 1: General Synthesis of a Dichloro-Metal(II) Complex

This protocol describes a general method for synthesizing a complex of the type [M(L)Cl₂], where M is a divalent transition metal (e.g., Pd(II), Cu(II), Ni(II)) and L is (5-Isopropylpyridin-2-yl)methanamine.

A. Materials and Reagents:

-

(5-Isopropylpyridin-2-yl)methanamine (L)

-

Metal(II) chloride salt (e.g., PdCl₂, CuCl₂, NiCl₂·6H₂O)

-

Ethanol or Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

B. Step-by-Step Procedure:

-

Preparation of the Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of (5-Isopropylpyridin-2-yl)methanamine in 15 mL of anhydrous ethanol. Stir the solution until the ligand is fully dissolved.

-

Preparation of the Metal Salt Solution: In a separate flask, dissolve 1.0 mmol of the metal(II) chloride salt in 10 mL of anhydrous ethanol. Gentle heating may be required to facilitate dissolution, particularly for salts like PdCl₂.

-

Rationale: A 1:1 molar ratio is used here to target a complex with one ligand per metal center. The stoichiometry can be adjusted (e.g., 2:1 ligand to metal) to synthesize complexes like [M(L)₂]Cl₂.

-

-

Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature.

-

Rationale: A slow, dropwise addition helps to ensure homogeneity and prevent the formation of insoluble polymeric side products, leading to a more crystalline final product.

-

-

Reaction Monitoring and Product Formation: Upon addition, a color change and/or the formation of a precipitate is often observed. Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux (e.g., 60-70°C) for 1-2 hours to ensure the reaction goes to completion.[11] The optimal time and temperature are metal-dependent and may require empirical optimization.

-

Isolation of the Complex: After cooling the reaction mixture to room temperature, collect the solid product by vacuum filtration using a Büchner funnel.

-

Rationale: If no precipitate forms, the product may be soluble. In this case, reduce the solvent volume under reduced pressure until a solid begins to form, then cool the solution in an ice bath to maximize crystallization.

-

-

Purification: Wash the collected solid product with two small portions (5 mL each) of cold ethanol, followed by one portion (10 mL) of diethyl ether.

-

Rationale: Washing with cold solvent removes unreacted starting materials and soluble impurities without significantly dissolving the desired product. Diethyl ether is used as a final wash to help dry the solid quickly.

-

-

Drying: Dry the purified complex under high vacuum for several hours to remove all residual solvent. Record the final yield.

Characterization of the Coordination Complex

Confirming the identity and structure of the newly synthesized complex is a critical step.[12] A combination of spectroscopic and analytical methods should be employed.

Caption: General workflow for synthesis and characterization.

A. Spectroscopic Methods

| Technique | Expected Observations and Interpretation |

| FT-IR Spectroscopy | - Shift in N-H stretching: The N-H stretching vibrations of the amine group (typically ~3300-3400 cm⁻¹) will shift to lower wavenumbers upon coordination due to the donation of electron density to the metal, which weakens the N-H bonds. - Shift in Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring (typically ~1400-1600 cm⁻¹) will shift, indicating the involvement of the pyridine nitrogen in coordination. - New M-N Bands: The formation of new, low-frequency bands (typically ~400-550 cm⁻¹) corresponding to M-N stretching vibrations provides direct evidence of coordination.[8] |

| ¹H NMR Spectroscopy (for diamagnetic complexes, e.g., Pd(II)) | - Downfield Shift of Pyridine Protons: Protons on the pyridine ring, especially those closest to the nitrogen (position 6), will experience a significant downfield shift upon coordination due to the deshielding effect of the metal center. - Shift and Broadening of Amine and Methylene Protons: The -CH₂- and -NH₂ protons will also shift, and the -NH₂ signal may broaden due to quadrupole effects or exchange processes. |

| UV-Vis Spectroscopy | - Ligand-Centered Transitions: The π→π* transitions of the pyridine ring will be present, often with a slight shift (bathochromic or hypsochromic) upon coordination. - Metal-to-Ligand Charge Transfer (MLCT): New, often intense, absorption bands may appear, corresponding to the transfer of electron density from a filled metal d-orbital to an empty π* orbital of the pyridine ligand. - d-d Transitions: For transition metals with d-electrons (e.g., Cu(II), Ni(II)), weak absorption bands may be observed in the visible region, which are responsible for the color of the complexes. |

B. Analytical Methods

-

Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the calculated values for the proposed formula of the complex, typically within a ±0.4% margin.

-

Molar Conductivity: Measured in a suitable solvent (e.g., DMF or DMSO), this technique helps determine the electrolytic nature of the complex.[11] For a [M(L)Cl₂] complex, a low conductivity value would indicate a non-electrolyte, confirming that the chloride ions are coordinated within the first coordination sphere.[13] For a complex like [M(L)₂]Cl₂, a higher value would indicate a 1:2 electrolyte.

-

X-ray Crystallography: This is the most definitive method for structural characterization.[9] If suitable single crystals can be grown, it provides precise information on bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral, octahedral), and the overall molecular structure.[12]

Potential Applications in Research and Development

Complexes derived from (5-Isopropylpyridin-2-yl)methanamine are promising candidates for several advanced applications:

-

Homogeneous Catalysis: Palladium(II) complexes with similar N,N' ligands have shown high efficiency as pre-catalysts in cross-coupling reactions like Suzuki-Miyaura and Heck couplings.[14] The ligand can stabilize the metal center and modulate its reactivity. Ruthenium and rhodium complexes could be explored for hydrogenation and transfer hydrogenation reactions.[3]

-

Materials Science: The ligand can serve as a linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers.[15] The isopropyl group can influence the pore size and surface properties of such materials, which are valuable in gas storage and separation technologies.[2]

-

Bioinorganic Chemistry: Copper and zinc complexes can be synthesized as structural or functional models for metalloenzymes. Furthermore, certain metal complexes with heterocyclic amine-based ligands have demonstrated potential as anticancer or antimicrobial agents, warranting investigation into their biological activities.[8]

Conclusion